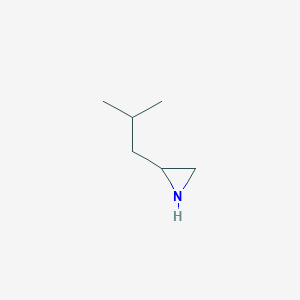
Tetra-decylammonium hydroxide
Overview
Description
Tetra-decylammonium hydroxide is a quaternary ammonium compound with the chemical formula C₄₀H₈₅NO . It is known for its strong basic properties and is commonly used in various chemical and industrial applications. The compound is typically available as a solution in methanol or water and is characterized by its high molecular weight and long alkyl chains.
Mechanism of Action
Target of Action
Tetra-decylammonium hydroxide is a quaternary ammonium compound .
Mode of Action
Similar quaternary ammonium compounds, like tetraethylammonium, are known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This suggests that this compound might have similar interactions.
Biochemical Pathways
The blocking of potassium channels by similar compounds can disrupt the normal functioning of cells, affecting a variety of biochemical pathways .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could influence its bioavailability and distribution.
Result of Action
The disruption of potassium channels by similar compounds can lead to changes in cell membrane potential, affecting cellular processes like signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at 2-8°C , suggesting that it might be sensitive to temperature changes.
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions or identify the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it is challenging to detail the effects of this product on various types of cells and cellular processes .
Molecular Mechanism
Therefore, it is difficult to describe how it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Therefore, it is challenging to discuss the changes in the effects of this product over time in laboratory settings .
Dosage Effects in Animal Models
Therefore, it is difficult to describe how the effects of the product vary with different dosages in animal models .
Metabolic Pathways
Therefore, it is challenging to describe the metabolic pathways that the product is involved in .
Transport and Distribution
Therefore, it is difficult to describe how the product is transported and distributed within cells and tissues .
Subcellular Localization
Therefore, it is challenging to describe the subcellular localization of the product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra-decylammonium hydroxide can be synthesized through the quaternization of decylamine with decyl bromide, followed by ion exchange with a hydroxide source. The reaction typically involves the following steps:
Quaternization: Decylamine reacts with decyl bromide in the presence of a solvent such as acetonitrile or ethanol to form tetra-decylammonium bromide.
Ion Exchange: The tetra-decylammonium bromide is then treated with a hydroxide source, such as sodium hydroxide or potassium hydroxide, to replace the bromide ion with a hydroxide ion, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of decylamine and decyl bromide are reacted in industrial reactors.
Ion Exchange Columns: The resulting tetra-decylammonium bromide is passed through ion exchange columns containing hydroxide ions to produce the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound is less commonly involved in reduction reactions due to its strong basic nature.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various alkyl halides or sulfonates can be used in substitution reactions.
Major Products:
Oxidation: Oxidation products typically include decyl alcohols or decyl ketones.
Substitution: Substitution reactions can yield a variety of tetra-decylammonium derivatives depending on the reactants used.
Scientific Research Applications
Tetra-decylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to disrupt cell membranes.
Medicine: It is investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: this compound is used in the production of surfactants, detergents, and other cleaning agents.
Comparison with Similar Compounds
Tetramethylammonium Hydroxide: A smaller quaternary ammonium compound with similar basic properties but shorter alkyl chains.
Tetraethylammonium Hydroxide: Another quaternary ammonium compound with intermediate alkyl chain length.
Uniqueness: Tetra-decylammonium hydroxide is unique due to its long alkyl chains, which provide distinct properties such as enhanced membrane disruption and increased hydrophobic interactions. This makes it particularly useful in applications requiring strong surfactant properties and membrane permeability.
Properties
IUPAC Name |
tetrakis-decylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84N.H2O/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDERHSJJEJDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H85NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557078 | |
| Record name | N,N,N-Tris(decyl)decan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57340-65-5 | |
| Record name | N,N,N-Tris(decyl)decan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(decyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)











